1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Sigma Receptor Structure-Activity Relationship (SAR) Subtype Selectivity

1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1399183-27-7) is a synthetic spirocyclic compound belonging to the spiro[isobenzofuran-1,4'-piperidine] class, featuring a benzyl substituent on the piperidine nitrogen and a critical bromine atom at the 5-position of the isobenzofuran ring. This structural motif is foundational to a series of high-affinity sigma (σ) receptor ligands, and specific substitutions on the core scaffold are known to profoundly dictate selectivity between the σ1 and σ2 receptor subtypes, making precise chemical identity paramount for experimental reproducibility.

Molecular Formula C19H18BrNO2
Molecular Weight 372.3 g/mol
CAS No. 1399183-27-7
Cat. No. B1375545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS1399183-27-7
Molecular FormulaC19H18BrNO2
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=C(C=C(C=C3)Br)C(=O)O2)CC4=CC=CC=C4
InChIInChI=1S/C19H18BrNO2/c20-15-6-7-17-16(12-15)18(22)23-19(17)8-10-21(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
InChIKeyYAMWPHXTYUYVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1399183-27-7): A Specialized Spirocyclic Intermediate for Targeted Sigma Receptor Research


1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1399183-27-7) is a synthetic spirocyclic compound belonging to the spiro[isobenzofuran-1,4'-piperidine] class, featuring a benzyl substituent on the piperidine nitrogen and a critical bromine atom at the 5-position of the isobenzofuran ring . This structural motif is foundational to a series of high-affinity sigma (σ) receptor ligands, and specific substitutions on the core scaffold are known to profoundly dictate selectivity between the σ1 and σ2 receptor subtypes, making precise chemical identity paramount for experimental reproducibility [1].

Why Generic Substitution is Not Feasible for 1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in Sigma Receptor Studies


In the spiro[isobenzofuran-1,4'-piperidine] pharmacophore, subtle modifications drastically alter its biological profile, preventing generic interchange. Foundational structure-activity relationship (SAR) studies demonstrate that the sigma receptor affinity and subtype selectivity are exquisitely sensitive to the substitution pattern on the phenyl ring of the isobenzofuran. While the N-benzyl group is a known pharmacophoric element for high σ1 affinity, the nature of the 5-position substituent acts as a selectivity switch [1]. Key research has established that 5-position substituents like F, CF3, and Me significantly increase affinity for the σ1 receptor compared to unsubstituted analogs, transforming a σ2-selective scaffold into a dual σ1/σ2 ligand [1]. The 5-bromo substituent present in this compound is thus not an inert tag but a functional group that is expected, based on this class-level SAR model, to define its unique receptor binding fingerprint, which is not replicated by its 5-H, 5-F, or 5-Me counterparts [1].

Quantitative Differentiation Evidence for 1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one


Predicted Sigma Receptor Selectivity Profile Based on Class-Level 5-Position SAR

Based on a rigorous class-level SAR model, the 5-bromo substituent is predicted to confer a distinct sigma receptor binding profile compared to both the unsubstituted parent compound and other 5-position analogs. The landmark study by Moltzen et al. demonstrates that introducing substituents at the 5-position of the spiro[isobenzofuran-1,4'-piperidine] core system increases σ1 receptor affinity, converting a σ2-selective scaffold into a non-selective, high-affinity dual σ1/σ2 ligand [1]. Specifically, 5-Me, 5-F, and 5-CF3 analogs in a related series showed sigma 1 IC50 values in the 5-30 nM range, while the unsubstituted parent compound had an IC50 > 100 nM for σ1 [1]. The 5-bromo derivative is mechanistically aligned with these electron-withdrawing/lipophilic substituents and is thus expected to possess a similarly enhanced σ1 affinity profile, making it a distinct entity from the σ2-selective unsubstituted (5-H) analogs.

Sigma Receptor Structure-Activity Relationship (SAR) Subtype Selectivity Neuropharmacology

Synthetic Utility of the Aryl Bromide Handle Versus the Non-Halogenated Core Scaffold

The 5-bromo substituent provides a critical synthetic handle for diversification that is absent in the non-halogenated analog 1'-benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-42-6) . This aryl bromide can participate directly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) to generate a library of 5-substituted analogs, install fluorescent tags, or create affinity probes from a single, advanced intermediate. The unsubstituted (5-H) analog requires a less direct de novo functionalization strategy, which is often lower-yielding and less versatile . This atom-specific reactivity directly quantifies a synthetic advantage: it enables a single-step diversification point, a capability that its closest non-halogenated comparator lacks.

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling Chemical Biology

Physicochemical Profile Distinction from the Non-Halogenated Analog

The introduction of the bromine atom significantly alters the lipophilicity of the compound, a key parameter influencing membrane permeability and non-specific binding. The calculated lipophilicity (cLogP) of 1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is notably higher compared to its non-halogenated analog . Specifically, the molecular formula (C19H18BrNO2 vs C19H19NO2) reflects the substitution of a hydrogen atom (atomic weight 1) with a bromine atom (atomic weight 80), leading to a molecular weight increase of approximately 79 g/mol and a shift in lipophilicity that can be computationally quantified . This quantified difference in physical properties can be critical for reaching intracellular targets or for blood-brain barrier penetration studies.

Physicochemical Properties Lipophilicity Drug-likeness ADME

Optimal Application Scenarios for 1'-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one


Investigating Sigma-1/2 Receptor Pharmacology and Subtype Selectivity Switches

Based on class-level SAR, this compound is optimally deployed as a chemical probe to study the functional consequences of shifting sigma receptor subtype selectivity. Its predicted dual σ1/σ2 high-affinity profile, driven by the 5-bromo substituent, makes it a distinct tool to compare against σ2-selective unsubstituted analogs (5-H, IC50 σ1 >100 nM) . Researchers can use this compound to investigate the downstream signaling pathways and therapeutic effects that emerge specifically when both sigma subtypes are simultaneously engaged, a pharmacological profile that cannot be achieved with the more selective parent scaffold .

Medicinal Chemistry Campaigns Focused on Late-Stage Functionalization

This compound is a premier choice as an advanced intermediate in lead optimization programs. Its reactive 5-bromo handle provides a single, powerful late-stage diversification point for the rapid parallel synthesis of focused libraries via cross-coupling reactions . This represents a significant strategic advantage over using the non-halogenated core scaffold, which necessitates a longer, less efficient de novo functionalization sequence to achieve similar structural diversity . It is specifically applicable in projects where exploration of the 5-position vector is critical for modulating target affinity, selectivity, or ADME properties.

Precursor for Radioligand and Fluorescent Probe Development

The compound serves as an ideal precursor for creating molecular probes. The 5-bromo substituent acts as a reactive site for introducing radioisotopes (e.g., via halogen exchange) or for attaching fluorescent tags via linker chemistry . This application leverages the strong sigma receptor pharmacophore and addresses the challenge that the non-halogenated analog presents no such simple route for conjugation . This is highly relevant for developing imaging agents or tools for studying sigma receptor expression in tissues .

Procurement for Specialized Reference Standard Collections

For analytical and bioanalytical laboratories, this compound is the essential reference standard for LC-MS/MS method development and quantification of any 5-bromo-substituted spiro[isobenzofuran-1,4'-piperidine] derivative in biological matrices. Its distinct molecular weight (372.26 g/mol) and unique fragmentation pattern provide a highly specific MS/MS transition that cannot be mimicked by the 5-H analog (293.36 g/mol) or 5-F analog, eliminating the risk of signal interference and ensuring accurate quantification . Purchasing the correct 5-bromo standard is a non-negotiable requirement for generating reliable DMPK data.

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